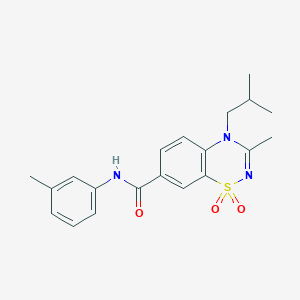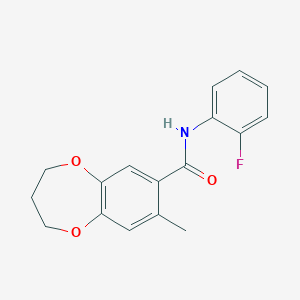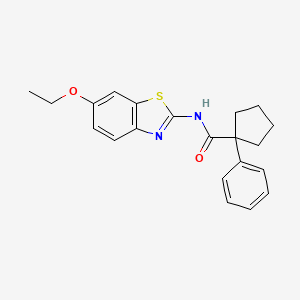![molecular formula C24H22N2O4 B11230851 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide](/img/structure/B11230851.png)
2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide is a complex organic compound that combines the structural features of chromene and carbazole
Preparation Methods
The synthesis of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide typically involves a multi-step process. One common method includes the esterification of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid with N,N′-carbonyldiimidazole to activate the carboxylic acid group. This is followed by the reaction with 2,3,4,9-tetrahydro-1H-carbazol-1-amine under controlled conditions to form the desired acetamide derivative .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The chromene moiety can be oxidized under specific conditions to form quinone derivatives.
Reduction: The carbonyl groups in the chromene and carbazole structures can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group, to introduce different substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antimicrobial and anticancer properties.
Materials Science: The photoactive properties of the chromene moiety make this compound useful in the development of smart materials and photoresponsive polymers.
Biological Studies: Its interactions with biological macromolecules, such as proteins and nucleic acids, are of interest for understanding its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide involves its interaction with specific molecular targets. The chromene moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit key enzymes involved in cellular processes, contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar compounds include other chromene and carbazole derivatives, such as:
4-methyl-2-oxo-2H-chromen-7-yl 4-methoxy-benzene-sulfonate: This compound shares the chromene structure but has different substituents, leading to variations in its chemical properties and applications.
2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid: This precursor compound is used in the synthesis of the target acetamide derivative and has its own unique applications in materials science.
The uniqueness of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide lies in its combined chromene and carbazole structures, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C24H22N2O4 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
2-(4-methyl-2-oxochromen-7-yl)oxy-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide |
InChI |
InChI=1S/C24H22N2O4/c1-14-11-23(28)30-21-12-15(9-10-16(14)21)29-13-22(27)25-20-8-4-6-18-17-5-2-3-7-19(17)26-24(18)20/h2-3,5,7,9-12,20,26H,4,6,8,13H2,1H3,(H,25,27) |
InChI Key |
MORFSAKEURYSSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3CCCC4=C3NC5=CC=CC=C45 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-N-methylcyclopentanamine](/img/structure/B11230779.png)


![N-(3-chlorophenyl)-2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11230792.png)


![1-[(2-methylbenzyl)sulfonyl]-N-(2-methylphenyl)piperidine-3-carboxamide](/img/structure/B11230805.png)
![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B11230810.png)
![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11230814.png)
![2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(2,4-dimethylphenyl)propanamide](/img/structure/B11230815.png)
![N-(2-fluorophenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11230829.png)
![N-(3-chloro-4-fluorophenyl)-2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}acetamide](/img/structure/B11230835.png)
![2-[1-(3-methylphenyl)-1H-tetrazol-5-yl]-N-(2-phenylethyl)propan-2-amine](/img/structure/B11230836.png)
![N-(4-{2-[(4-chloro-2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-methylpropanamide](/img/structure/B11230839.png)
